molecular formula C13H21ClN4O2 B2773794 N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride CAS No. 939954-34-4

N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride

Cat. No.: B2773794
CAS No.: 939954-34-4
M. Wt: 300.79
InChI Key: VSDFOWAPGINDHN-UHFFFAOYSA-N
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Description

N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an isopropyl group, a nitro group, and a piperazine ring attached to an aniline moiety, all of which contribute to its distinct chemical behavior.

Properties

IUPAC Name

2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDFOWAPGINDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride typically involves a multi-step process:

    Alkylation: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

    Piperazine Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions, where piperazine reacts with the nitroaniline intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) in this compound undergoes catalytic hydrogenation to form the corresponding amine (-NH₂). This reaction is critical for synthesizing intermediates in pharmaceutical chemistry.

Reaction Conditions and Catalysts

CatalystSolventTemperaturePressureYieldSource
Pd/C (10%)Ethanol20°CH₂ (1 atm)7.67 g
Raney NiMethanolRTH₂ (1 atm)44.3 g
SnCl₂·2H₂ODMF80°CN/A74%
  • Mechanism : Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential hydrogen transfer to the nitro group. The reduction pathway involves intermediates such as nitroso and hydroxylamine derivatives before forming the primary amine .

  • Side Reactions : Over-reduction is minimized by controlling reaction time and catalyst loading.

Functionalization of the Piperazine Moiety

The piperazine ring undergoes alkylation or acylation reactions, enabling structural diversification.

Alkylation Example

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:

text
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline + CH₃I → N-Isopropyl-2-nitro-5-(4-methylpiperazin-1-yl)aniline

Conditions :

  • Base: K₂CO₃ or DIPEA

  • Solvent: DMF or dichloromethane

  • Temperature: 80–90°C

Acylation Example

Reaction with acetyl chloride:

text
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline + ClCOCH₃ → N-Isopropyl-2-nitro-5-(4-acetylpiperazin-1-yl)aniline

Conditions :

  • Base: Triethylamine

  • Solvent: Chloroform or THF

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to the nitro group) facilitates NAS at the para-position relative to the nitro group.

Reaction with Amines

Example: Coupling with substituted anilines under Buchwald-Hartwig conditions:

text
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline + ArNH₂ → N-Isopropyl-2-nitro-5-(piperazin-1-yl)-N-Ar-aniline

Conditions :

  • Catalyst: Pd₂(dba)₃/XPhos

  • Solvent: t-BuOH

  • Temperature: 100–130°C

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous or polar solvents, releasing the free base and HCl. This property is exploited in purification and salt metathesis reactions.

Deprotonation

Treatment with NaOH or NaHCO₃ regenerates the free base:

text
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline·HCl + NaOH → N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline + NaCl + H₂O

Applications : Facilitates further reactions requiring a non-ionic piperazine nitrogen .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.

  • Photodegradation : Exposure to UV light induces nitro group reduction or ring-opening reactions.

Key Research Findings

  • Catalytic hydrogenation with Pd/C in ethanol achieves near-quantitative yields under mild conditions .

  • Piperazine alkylation is regioselective, favoring substitution at the less hindered nitrogen .

  • The hydrochloride form enhances solubility in polar solvents (e.g., water, methanol) but requires neutralization for reactions involving the piperazine nitrogen .

Scientific Research Applications

Antiviral Properties

One of the prominent applications of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is in the development of antiviral agents, particularly against influenza. Research has indicated that compounds with similar structures exhibit broad-spectrum antiviral activity. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development .

Case Study: Influenza Treatment

A patent describes the synthesis and application of piperazine analogs as antiviral agents against influenza viruses. The compounds demonstrated efficacy in preventing and treating influenza infections, highlighting the potential of this compound as an effective therapeutic agent .

Antimalarial Activity

Another significant application is its potential role in combating malaria. Studies have shown that related compounds exhibit high antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The structural characteristics of this compound may contribute to similar antimalarial properties .

Case Study: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of piperazine derivatives has revealed that modifications in the chemical structure can lead to enhanced antimalarial activity. Compounds derived from piperazine frameworks have shown promising selectivity indices, indicating their potential as effective antimalarial agents .

Therapeutic Applications in Protein Misfolding Disorders

This compound has also been investigated for its potential therapeutic applications in treating amyloid diseases, which involve protein misfolding and aggregation. Compounds that inhibit amyloid fibril formation can be crucial in developing treatments for conditions like Alzheimer's disease .

Case Study: Inhibition of Amyloid Aggregation

A study has reported on compounds capable of inhibiting amyloid aggregation, suggesting that this compound could be explored for its efficacy in this area. The ability to modulate protein misfolding processes positions this compound as a candidate for further research into neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-2-nitroaniline hydrochloride: Lacks the piperazine ring, leading to different chemical and biological properties.

    N-isopropyl-2-amino-5-piperazin-1-ylaniline hydrochloride: The amino group instead of the nitro group results in different reactivity and applications.

    2-nitro-5-piperazin-1-ylaniline hydrochloride: Absence of the isopropyl group affects its overall properties and uses.

Uniqueness

N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is unique due to the combination of the isopropyl group, nitro group, and piperazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-Isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a compound characterized by its unique structural features, including a nitro group and a piperazine moiety attached to an aniline backbone. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀N₄O₂, with a molecular weight of 252.33 g/mol. The presence of the piperazine ring is significant in medicinal chemistry due to its versatility in drug design, while the nitro group can influence biological activity by participating in redox reactions and forming reactive intermediates .

Research indicates that compounds with similar structures to N-Isopropyl-2-nitro-5-piperazin-1-ylaniline have shown various biological activities, including:

  • Antimicrobial Activity : The nitro group is known to enhance the antimicrobial properties of compounds by promoting radical formation through bioreduction, which can lead to the damage of microbial membranes and inhibition of essential enzymes .
  • Anticancer Potential : Studies have demonstrated that related compounds can inhibit key proteins involved in cancer progression, such as integrin-linked kinase (ILK) and cyclin-dependent kinases (CDKs). These interactions can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from relevant studies:

Activity Assay Type IC50 Values Notes
AntimicrobialDNA gyrase inhibition94.1 μg/mL (comparable control)Similar mechanism to norfloxacin .
Anticancer (ILK Inhibition)Cell viability assayIC50 = 0.6 μM (in vitro)High specificity for ILK; affects cancer cell lines .
AntitumorCell cycle analysisNot specifiedInduces autophagy and apoptosis at higher concentrations .

Case Studies

  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of compounds similar to this compound against Staphylococcus aureus. The compound demonstrated significant inhibition of DNA gyrase, a crucial enzyme for bacterial replication, indicating potential as an antimicrobial agent .
  • Cancer Treatment Potential : In vitro studies on related piperazine derivatives revealed their ability to inhibit ILK, leading to reduced proliferation in prostate and breast cancer cell lines. The compound's mechanism involved modulation of signaling pathways associated with tumor growth .
  • Pharmacodynamics and Toxicity : Initial toxicity assessments indicate that while this compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. The compound has been classified as toxic, necessitating careful handling during experimental applications .

Q & A

Basic Research Questions

Q. How can the structural characterization of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride be optimized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Use X-ray crystallography for resolving stereochemical ambiguities. For chromatographic validation, employ reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity .

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and pH) to minimize side reactions. For example, use a one-pot synthesis approach with nitroaniline intermediates and piperazine derivatives in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the hydrochloride salt via recrystallization from ethanol/water mixtures .

Q. How can analytical methods be developed to quantify impurities in this compound?

  • Methodological Answer : Employ gradient HPLC with UV detection (λ = 254 nm) to separate and quantify impurities. Use reference standards (e.g., nitroaniline derivatives, piperazine byproducts) for calibration. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² ≥ 0.995), and limit of detection (LOD < 0.1%) .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : Synthesize analogs with modifications to the nitro group, piperazine ring, or isopropyl substituent. Evaluate biological activity (e.g., enzyme inhibition, receptor binding) using in vitro assays. Correlate substituent electronic properties (Hammett σ constants) with potency trends. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to target proteins .

Q. How can impurity profiling of this compound inform pharmaceutical quality control?

  • Methodological Answer : Identify process-related impurities (e.g., unreacted nitroaniline, chlorinated byproducts) using LC-MS/MS. Compare impurity profiles across batches to identify synthesis inconsistencies. Accelerated stability studies (40°C/75% RH for 6 months) can reveal degradation pathways, such as hydrolysis of the nitro group or piperazine ring oxidation .

Q. What mechanistic insights explain the compound’s biological activity in cellular assays?

  • Methodological Answer : Conduct transcriptomic analysis (RNA-seq) on treated cell lines to identify differentially expressed genes. Use Western blotting to assess phosphorylation states of signaling proteins (e.g., MAPK, Akt). Compare results with structurally related compounds to isolate the role of the nitro group in redox modulation .

Q. How should contradictory data on the compound’s solubility and stability be resolved?

  • Methodological Answer : Replicate experiments under controlled conditions (pH, ionic strength, temperature). Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. Validate solubility claims via saturation shake-flask method with HPLC quantification. Cross-reference findings with crystallinity data (PXRD) to assess polymorphic influences .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

  • Methodological Answer : Design a factorial study evaluating temperature (-20°C to 40°C), humidity (0–75% RH), and light exposure. Use kinetic modeling (Arrhenius equation) to predict shelf life. Analyze degradation products via GC-MS and correlate with storage parameters. Include desiccants or inert packaging (argon atmosphere) to mitigate hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in biological matrices?

  • Methodological Answer : Perform density functional theory (DFT) calculations to estimate redox potentials and nitro group reduction pathways. Simulate metabolic reactions (e.g., cytochrome P450 interactions) using software like Schrödinger’s BioLuminate. Validate predictions with in vitro microsomal stability assays .

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